Product packaging for Nirmatrelvir(Cat. No.:CAS No. 2628280-40-8)

Nirmatrelvir

Número de catálogo: B3392351
Número CAS: 2628280-40-8
Peso molecular: 499.5 g/mol
Clave InChI: LIENCHBZNNMNKG-OJFNHCPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Global Health Crises

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in late 2019 and its subsequent declaration as a global pandemic in March 2020 presented an unprecedented public health challenge oup.com. The rapid spread of COVID-19 overwhelmed healthcare systems worldwide, highlighting the urgent need for effective treatments, particularly for individuals at high risk of progressing to severe disease umn.eduwikipedia.org. In this critical context, Nirmatrelvir, developed by Pfizer and marketed in combination with ritonavir (B1064) as Paxlovid, emerged as a crucial therapeutic agent wikipedia.orgresearchgate.netwikipedia.org. Its development was a direct response to the urgent need for an orally administered antiviral that could be used in outpatient settings to prevent severe COVID-19 outcomes, such as hospitalization and death wikipedia.orgpfizer.comencyclopedia.pub. Clinical trials, most notably the EPIC-HR study, demonstrated this compound's substantial efficacy in reducing these severe outcomes, positioning it as a vital tool in managing the pandemic wikipedia.orgpfizer.comoup.com.

Table 1: Efficacy of this compound/Ritonavir in EPIC-HR Trial

MetricThis compound/Ritonavir GroupPlacebo GroupRelative Risk Reduction (RRR)Absolute Risk Reduction (ARR)
Hospitalization or Death (within 3 days of symptom onset)0.7% (5/697)6.5% (44/682)89%5.8%
Hospitalization or Death (within 5 days of symptom onset)N/AN/A88%N/A
Reduction in viral load (Day 5 vs. placebo)~10-fold decreaseN/AN/AN/A

Data derived from final analysis of the EPIC-HR trial pfizer.comoup.com.

Rationale for Protease Inhibitor Development

Viral replication is a complex process that often relies on viral proteases—enzymes that cleave viral polyproteins into smaller, functional proteins essential for the virus's life cycle, including replication, maturation, and assembly encyclopedia.pubnih.govnih.govnih.gov. Inhibiting these viral proteases is a well-established strategy in antiviral drug development because it directly disrupts these critical viral functions encyclopedia.pubnih.govnih.gov. By blocking the protease's active site, these inhibitors prevent the necessary cleavage of viral proteins, thereby halting or significantly impeding viral replication and infectivity encyclopedia.pubnih.govnih.govnih.gov. The conserved nature of many viral proteases across different strains or even related viruses makes them attractive targets for developing broad-spectrum or highly specific antiviral agents umn.edunih.gov. The success of protease inhibitors in treating other viral infections has provided a strong scientific rationale for their application against emerging viruses like SARS-CoV-2 umn.edunih.govnih.gov.

Historical Trajectory of Antiviral Drug Discovery Leading to this compound

The journey of antiviral drug discovery has been marked by significant milestones, with the development of protease inhibitors (PIs) representing a paradigm shift in treating viral infections. Early antiviral efforts primarily focused on nucleoside analogs that interfered with viral DNA or RNA synthesis. However, the advent of the HIV/AIDS epidemic in the 1980s spurred intensive research into novel therapeutic targets and drug classes gileadhiv.comacs.orgnih.gov.

A major breakthrough occurred in the mid-1990s with the introduction of Highly Active Antiretroviral Therapy (HAART), which prominently featured protease inhibitors gileadhiv.comacs.orgnih.govwebmd.com. Drugs like Saquinavir (1995), Ritonavir (1996), and Indinavir (1996) revolutionized HIV treatment by effectively blocking the HIV protease enzyme, which is crucial for viral maturation pfizer.comencyclopedia.pubacs.orgnih.govwebmd.com. This success demonstrated the power of structure-based drug design and validated viral proteases as highly effective therapeutic targets pfizer.comoup.comnih.gov.

The principles learned from HIV protease inhibitor development were subsequently applied to other viral diseases. For instance, protease inhibitors became key components of treatment regimens for Hepatitis C Virus (HCV), targeting the NS3/4A serine protease encyclopedia.puboup.comnih.govnih.govmdpi.com. This established track record of success in targeting viral proteases provided a strong foundation for developing inhibitors against coronaviruses. Research into SARS-CoV and MERS-CoV had already identified their respective proteases as viable drug targets alatorax.orgresearchgate.net. This compound's development built upon this legacy, leveraging knowledge gained from earlier coronavirus protease research and the broader field of protease inhibitor design to create a potent, orally bioavailable inhibitor specifically for the SARS-CoV-2 main protease (Mpro) researchgate.netacs.orgresearchgate.netnih.govacs.org.

Table 2: Key Antiviral Protease Inhibitors and Their Targets

Drug Name(s)Target Virus(es)Target Protease TypeApproximate Approval/Development Era
Saquinavir (Invirase)HIVAspartic Protease1995
Ritonavir (Norvir)HIVAspartic Protease1996
Indinavir (Crixivan)HIVAspartic Protease1996
Nelfinavir (Viracept)HIVAspartic Protease1997
Lopinavir/RitonavirHIVAspartic Protease2000
Atazanavir (Reyataz)HIVAspartic Protease2003
Darunavir (Prezista)HIVAspartic Protease2006
AsunaprevirHCVSerine Protease~2010s
TelaprevirHCVSerine Protease~2010s
BoceprevirHCVSerine Protease~2010s
This compound (Paxlovid)SARS-CoV-2Cysteine Protease2021 (EUA) / 2023 (NDA)

Information compiled from various sources, including pfizer.comencyclopedia.pubacs.orgnih.govwebmd.comnih.govmdpi.com. Note: "Approximate Approval/Development Era" indicates when the drug class or specific drug gained significant traction or regulatory approval.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32F3N5O4 B3392351 Nirmatrelvir CAS No. 2628280-40-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIENCHBZNNMNKG-OJFNHCPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336829
Record name PF-07321332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2628280-40-8
Record name Nirmatrelvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirmatrelvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-07321332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nirmatrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9A5P7H32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Preclinical Development Methodologies

Initial Lead Compound Identification and Derivation

The development of Nirmatrelvir originated from Pfizer's prior research into inhibitors of coronaviral proteases, specifically targeting the SARS-CoV main protease (Mpro) during the 2002 SARS outbreak. This earlier work yielded promising compounds, including PF-00835231, an α-hydroxy ketone-based peptidomimetic, and its phosphate (B84403) prodrug, PF-07304814. mdpi.comnih.govacs.org These compounds demonstrated potent inhibition against SARS-CoV Mpro and showed efficacy against SARS-CoV-2 in vitro due to the high homology between the proteases of the two viruses. mdpi.comnih.govacs.org

While effective, these initial compounds exhibited poor systemic exposure and oral bioavailability. acs.org The subsequent research focused on modifying PF-00835231 to engineer improved pharmacokinetic properties, particularly oral bioavailability, while retaining cellular potency and minimizing metabolic clearance. acs.org This optimization process led to the identification of this compound (PF-07321332) as a superior clinical candidate. mdpi.comacs.org Key modifications included replacing the α-hydroxy ketone warhead with a nitrile moiety and substituting an isopropyl group with a tert-butyl group at the P3 position. mdpi.comnih.gov The nitrile warhead was favored over a benzothiazole-7-yl-ketone moiety due to its perceived advantages in synthetic scale-up, better solubility, and a reduced likelihood of epimerization at the P1 stereocenter. mdpi.comnih.gov

Structure-Based Drug Design Principles Applied to this compound

The design of this compound heavily relied on structure-based drug design principles, leveraging the known three-dimensional structure of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. wikipedia.orgclevelandclinic.orgnih.gov The Mpro is a crucial enzyme in the viral replication cycle, responsible for cleaving viral polyproteins into functional non-structural proteins. wikipedia.orgclevelandclinic.org this compound was designed as a peptidomimetic covalent inhibitor that specifically targets the catalytic cysteine residue (Cys145) in the Mpro active site. wikipedia.orgnih.gov

The molecule's structure was meticulously crafted to fit the Mpro binding pocket, with specific functional groups designed for optimal interaction. The P1 position features a γ-lactam moiety, which mimics the glutamine residue typically found in native protease substrates and serves as a recognition motif for the S1 pocket. mdpi.comnih.gov The P3 position incorporates a tert-leucine residue, which was identified through combinatorial chemistry and structure-activity relationship (SAR) studies as an optimal non-canonical amino acid for targeting the SARS-CoV-2 3CLpro. wikipedia.org The trifluoroacetamide (B147638) moiety at the P3 position was found to confer superior oral bioavailability compared to other tested functionalities like methane (B114726) sulfonamide or acetamide. wikipedia.org The nitrile group at the P1' position acts as the electrophilic warhead, forming a reversible covalent bond with the active site cysteine residue. mdpi.comwikipedia.orgnih.gov

Computational Chemistry and Artificial Intelligence Applications in Compound Optimization

Computational chemistry and in silico methods played a significant role in the discovery and optimization of this compound. The initial identification of lead compounds and subsequent SAR studies were informed by computational analyses. japsonline.comresearchgate.netacs.org For instance, computer-aided drug design (CADD) workflows were employed to generate libraries of this compound analogs, exploring mutations and fitness scoring to identify compounds with potentially higher antiviral potency. japsonline.comresearchgate.net Structure-based molecular docking against different enzyme structures was used to identify analogs with favorable binding characteristics. japsonline.com

Furthermore, computational methods like alchemical free energy perturbation (FEP) have been utilized to predict and identify potential resistance mutations in the SARS-CoV-2 3CLpro against this compound, aiding in the proactive monitoring of emerging resistant strains and guiding future drug design. nih.gov These computational approaches allow for the rapid exploration of chemical space and the prediction of molecular interactions, significantly accelerating the drug discovery process. japsonline.comresearchgate.netacs.org

Synthetic Chemistry Methodologies for this compound

The synthesis of this compound presents significant challenges due to its complex molecular structure, including stereogenic centers. The rapid need for large quantities during the pandemic necessitated the development of efficient and scalable synthetic routes.

Pfizer's original synthesis of this compound involved a linear, multi-step process. One described route begins with a bicyclic pyrrolidine (B122466) derivative, which is coupled with Boc-protected L-tert-leucine using HATU/DIPEA-mediated amide coupling. mdpi.com Subsequent steps involve ester hydrolysis, Boc-deprotection, and trifluoroacetylation to form key intermediates. mdpi.com The final steps typically involve amide bond formation and dehydration of a primary carboxamide to the nitrile warhead. mdpi.comwikipedia.orgvapourtec.comnih.gov The initial synthetic routes often required expensive reagents, such as HATU and Burgess reagent, and involved purification steps like column chromatography. mdpi.comvapourtec.com These early methods, while functional for initial research and small-scale production, presented challenges for large-scale manufacturing due to cost, reaction times, and potential side-product formation, such as epimerization. mdpi.comvapourtec.com

In response to the urgent global demand and to address the limitations of the original routes, significant efforts were directed towards developing more efficient, scalable, and sustainable synthetic strategies.

Flow Chemistry: Continuous flow chemistry has been explored as a method to overcome limitations associated with traditional batch synthesis, such as extended reaction times and challenges with solvent boiling points. mdpi.comvapourtec.com Flow chemistry offers advantages like improved control over reaction parameters, enhanced safety, and potentially higher yields and purity, making it suitable for the scalable production of complex molecules like this compound. mdpi.comvapourtec.com

Green Chemistry Principles: Efforts have also focused on incorporating greener chemical practices, such as avoiding expensive or hazardous reagents and minimizing waste. For example, alternative routes have been developed that avoid the use of Burgess reagent and chlorinated solvents, and utilize more environmentally friendly coupling reagents like T3P. mdpi.comvapourtec.com

Fragment-Based Synthesis: The synthesis is often broken down into key fragments, with significant research dedicated to optimizing the production of these building blocks. For instance, the synthesis of the lactam-containing fragment, which contains two stereogenic centers, has been a particular focus for cost reduction and scalability improvements, exploring catalytic asymmetric routes. researchgate.net

Early-Stage Antiviral Activity Evaluation and Optimization

This compound's antiviral activity was rigorously evaluated in early-stage preclinical studies. The primary target was the SARS-CoV-2 main protease (Mpro), and this compound demonstrated potent inhibition of this enzyme. mdpi.comwikipedia.orgclevelandclinic.orgnih.govnih.gov

Enzymatic Inhibition Assays: this compound exhibits nanomolar inhibitory activity against wild-type SARS-CoV-2 3CLpro, with reported IC50 values in the range of 0.022–0.050 μM. nih.gov The Ki value against wild-type 3CLpro has been determined to be 0.012 μM. nih.gov

Cell-Based Assays: In cell-based assays using SARS-CoV-2 infected cells, this compound demonstrated antiviral efficacy, with EC50 values reported in the range of 2.2 μM for certain derivatives. mdpi.com Early optimization efforts focused on improving potency and pharmacokinetic properties, leading to the selection of this compound for further development. acs.orgmdpi.comwikipedia.org

Structure-Activity Relationship (SAR) Studies: SAR studies were crucial in guiding the optimization process. For example, modifications at the P2-equivalent position with silaproline derivatives showed that while these compounds efficiently inhibited Mpro, they did so with reduced potency compared to this compound. ox.ac.uknih.gov However, these studies highlighted the value of silicon-derivatives in SAR investigations and the potential for developing novel inhibitors. ox.ac.uknih.gov

The preclinical data collectively supported this compound’s potential as an orally administered antiviral agent, paving the way for its progression into clinical trials.

Molecular Mechanism of Action and Enzyme Inhibition Kinetics

Main Protease (Mpro) as the Primary Molecular Target of Nirmatrelvir

This compound is an antiviral drug that functions as an orally active inhibitor of the 3C-like protease (3CLpro), more commonly known as the main protease (Mpro), of the SARS-CoV-2 virus. nih.govwikipedia.org This enzyme, also referred to as nsp5 protease, is a cysteine protease that plays an indispensable role in the viral life cycle. pfizerpro.comnih.gov Mpro is responsible for the post-translational processing of the viral polyproteins pp1a and pp1ab, cleaving them at 11 distinct sites. nih.govnih.gov This cleavage process releases functional non-structural proteins that are essential for viral replication and transcription. nih.govpfizer.com

The critical function of Mpro in viral replication, combined with the absence of closely related human proteases, makes it an ideal target for antiviral therapy. nih.govbiorxiv.org The active site of Mpro is highly conserved across various coronaviruses, including SARS-CoV-2 and its variants of concern. pfizerpro.combiorxiv.org This high degree of conservation suggests that inhibitors targeting Mpro, such as this compound, are likely to maintain their efficacy against newly emerging variants. pfizerpro.comresearchgate.net By targeting Mpro, this compound directly interferes with the machinery of viral replication. researchgate.net

Specificity of this compound as a Peptidomimetic Inhibitor

This compound is classified as a peptidomimetic inhibitor, meaning it is a small molecule designed to mimic the structure of a peptide. nih.govnih.gov Specifically, it mimics the natural substrate of the SARS-CoV-2 Mpro. patsnap.com The protease's substrate recognition site is specific for a glutamine residue at the P1 position. nih.gov this compound was designed to fit into the active site of the Mpro enzyme, competing with the viral polyprotein substrate. nih.gov

The design of this compound includes key structural features that facilitate its high binding affinity and specificity. Its structure includes a pyrrolidone group that makes crucial polar contacts with residues such as F140 and H163 within the enzyme's binding site. nih.gov The molecule's conformation allows it to occupy the P1 and P2 subsites of the protease, establishing key interactions, including hydrogen bonds with residues like H163, E166, and Q189. nih.gov This precise molecular interaction ensures that this compound potently and selectively inhibits the viral protease with minimal off-target activity. nih.gov

Covalent Inhibition Dynamics of SARS-CoV-2 Mpro by this compound

This compound functions as a reversible, covalent inhibitor of the SARS-CoV-2 Mpro. nih.govnih.gov The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys145) in the Mpro active site on the electrophilic carbon of this compound's nitrile warhead. nih.gov This reaction forms a covalent, yet reversible, thioimidate adduct. nih.govacs.org

The formation of this covalent bond effectively blocks the active site of the enzyme, preventing it from binding to and cleaving the viral polyproteins. researchgate.net X-ray crystallography has confirmed the covalent bond between the Sγ atom of Cys145 and the nitrile carbon of this compound. nih.govacs.org The thioimidate formed in this reaction is stabilized within an "oxyanion hole" created by the main chain amide groups of Cys145 and Gly143. acs.org While the covalent bond is strong, its reversibility has been demonstrated in studies where the this compound adduct could be slowly exchanged by other molecules, a contrast to alkyne derivatives which form irreversible bonds. researchgate.net This dynamic covalent interaction is central to this compound's potent inhibition of the viral enzyme.

Table 1: In Vitro Inhibition of SARS-CoV-2 Mpro Variants by this compound
Mpro VariantInhibition Constant (Ki) in nMEC50 in nM
Wildtype (USA-WA1/2020)0.9338.0
Alpha (α, B.1.1.7)-41.0
Beta (β, B.1.351)-127.2
Gamma (γ, P.1)-24.9
Delta (δ, B.1.617.2)-15.9
Lambda (λ, C.37)-21.2
Mu (μ, B.1.621)-25.7
Omicron (ο, B.1.1.529, P132H mutation)0.6416.2

Data sourced from multiple in vitro studies. nih.govbiorxiv.org Ki (inhibition constant) measures the potency of an inhibitor; a lower value indicates higher potency. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.

Disruption of Viral Polyprotein Processing and Replication by this compound

The SARS-CoV-2 virus replicates by translating its genomic RNA into two large polyproteins, pp1a and pp1ab. nih.gov These polyproteins are inactive precursors that must be cleaved into smaller, functional non-structural proteins (NSPs) to form the viral replication and transcription complex. nih.govpfizer.com The Mpro enzyme is responsible for the majority of these cleavage events. nih.gov

By inhibiting Mpro, this compound prevents the proteolysis of these polyproteins. pfizer.com This blockade halts the viral replication cycle because the necessary functional proteins, such as RNA-dependent RNA polymerase and helicase, are not released. nih.govbiorxiv.org Consequently, the virus is unable to replicate its genome or produce new viral particles, effectively stopping the progression of the infection within the host cells. nih.govpatsnap.com This mechanism of action directly targets a process that is fundamental to the virus's ability to propagate. researchgate.net

Pharmacokinetic Enhancement Strategies with Ritonavir (B1064) Co-administration

While this compound is a potent inhibitor of Mpro, preclinical studies showed that when administered alone, it is rapidly metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov This rapid metabolism leads to low plasma concentrations, insufficient to maintain a therapeutic effect. jwatch.org To overcome this, this compound is co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer or "booster". nih.govwikipedia.org

Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which is found in the liver and intestines. patsnap.comdrugbank.com Although originally developed as an HIV protease inhibitor, its role in combination with this compound is not to provide antiviral activity against SARS-CoV-2, but to act as a boosting agent. wikipedia.orgdrugbank.com Ritonavir is a mechanism-based inactivator that irreversibly blocks CYP3A4 activity. researchgate.netencyclopedia.pub By inhibiting this key metabolic enzyme, Ritonavir significantly slows down the breakdown of this compound. nih.govwikipedia.org This inhibition is the cornerstone of the strategy to enhance this compound's therapeutic efficacy. patsnap.com

The inhibition of CYP3A4-mediated metabolism by Ritonavir leads to a substantial increase in the systemic exposure and bioavailability of this compound. nih.govnih.gov With its primary metabolic pathway blocked, this compound's plasma concentrations are elevated and its half-life is prolonged. patsnap.comnih.gov This ensures that the concentration of unbound this compound in the blood remains above the level required to inhibit viral replication (the 90% effective concentration, or EC90) throughout the dosing period. nih.gov

With Ritonavir boosting, the primary route of elimination for this compound shifts from metabolic clearance to renal (kidney) excretion. nih.govnih.govscienceopen.com This pharmacokinetic modulation is critical for the oral administration of this compound, allowing it to achieve and maintain the necessary therapeutic concentrations to effectively combat the virus. jwatch.org

Table 2: Pharmacokinetic Parameters of this compound When Co-administered with Ritonavir
ParameterValue
Time to Maximum Plasma Concentration (Tmax)~3 hours
Plasma Protein Binding69%
Mean Volume of Distribution (Vd)104.7 L
Mean Half-life (t1/2) on Day 106.8 to 8.0 hours
Primary Route of Elimination (with Ritonavir)Renal Excretion
Primary Metabolizing Enzyme (without Ritonavir)CYP3A4

Data sourced from pharmacokinetic studies in humans. nih.govnih.gov

Structural Biology Insights into Nirmatrelvir Target Interactions

Identification and Characterization of Key Binding Pocket Residues

The active site of SARS-CoV-2 Mpro is a well-defined pocket that accommodates substrates and inhibitors. Nirmatrelvir engages with several key residues within this site, contributing to its high affinity and specificity.

Catalytic Dyad: The catalytic dyad, comprising His41 and Cys145, is fundamental to Mpro's enzymatic activity researchgate.netunimi.itmdpi.comresearchgate.netresearchgate.net. This compound's covalent attachment to Cys145 directly inactivates the enzyme iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgresearchgate.net. His41 also participates in interactions, including hydrophobic contacts and potential π-stacking with this compound's P2 moiety researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov.

S1 Pocket: this compound's P1 γ-lactam ring is optimally positioned within the S1 subsite, forming crucial interactions. Residues such as His163 and Glu166 are central to these interactions, forming hydrogen bonds with the inhibitor's pyrrolidone group and main chain atoms iucr.orgnih.govresearchgate.netnih.govmdpi.comunimi.it. Glu166, in particular, plays a significant role, forming hydrogen bonds with the inhibitor's tert-butyl moiety as well nih.gov.

S2 Pocket: The dimethylcyclopropylproline (DMCP) group at the P2 position of this compound fits snugly into the S2 subsite, engaging in hydrophobic interactions with residues like Met49, His41, and Met165 researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov. These hydrophobic contacts enhance the inhibitor's binding affinity.

S3/S4 Pockets: The trifluoroacetyl group at the P4 site of this compound interacts with the S4 sub-pocket iucr.org. The main chain oxygen of Glu166 has been observed to form a hydrogen bond with this compound's amide nitrogen in the S4 pocket biorxiv.org.

Table 1: Key Residue Interactions with this compound

ResidueSubsiteInteraction TypeThis compound Moiety InvolvedSource(s)
Cys145CatalyticCovalent bondNitrile warhead iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgresearchgate.net
His41Catalytic/S2π-stacking, HydrophobicP2 moiety (DMCP) researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov
His163S1Hydrogen bondPyrrolidone group, Main chain iucr.orgnih.govresearchgate.netnih.govmdpi.comunimi.it
Glu166S1/S4Hydrogen bond, HydrophobicTert-butyl moiety, Pyrrolidone group, Main chain oxygen iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgacs.org
Gln189S1Salt bridge, Hydrogen bondO atom, Side chain NE2 nih.govresearchgate.netnih.govmdpi.combiorxiv.orgunimi.it
Phe140S1Hydrogen bond, HydrophobicPyrrolidone group, Main chain iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgunimi.itmdpi.compreprints.org
Asn142S2/S4Hydrophobic, Van der Waals- nih.govresearchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.org
Met49S2HydrophobicP2 moiety (DMCP) researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov
Met165S2HydrophobicP2 moiety (DMCP) researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov

Analysis of Inhibitor Binding Modalities within Mpro Subsites

This compound employs a multi-faceted binding strategy to achieve potent inhibition of Mpro. This includes a covalent interaction, extensive hydrogen bonding, and significant hydrophobic contacts, distributed across the enzyme's substrate-binding subsites.

Covalent Adduct Formation: The primary mode of action is the formation of a covalent thioimidate adduct between this compound's nitrile warhead and the catalytic Cys145 thiol group iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgresearchgate.net. This irreversible binding effectively neutralizes the protease's enzymatic activity.

Hydrogen Bonding Network: this compound establishes a network of hydrogen bonds with key residues. The pyrrolidone moiety interacts with His163 and Glu166, while the tert-butyl group forms hydrogen bonds with Glu166. A salt bridge is observed between this compound's oxygen atom and Gln189's side chain nih.govresearchgate.netnih.govmdpi.comunimi.it. These hydrogen bonds are critical for orienting the inhibitor and stabilizing its binding.

Hydrophobic Interactions: The P2 dimethylcyclopropylproline (DMCP) moiety is deeply embedded in the hydrophobic S2 pocket, interacting with Met49, His41, and Met165 researchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.gov. The P3 tert-butyl group also contributes to binding through hydrophobic interactions iucr.orgunimi.it.

Table 2: Summary of Binding Interactions

Interaction TypeKey Residues InvolvedThis compound MoietyRole in Potency/SelectivitySource(s)
CovalentCys145Nitrile warheadPrimary mechanism of irreversible inhibition iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgresearchgate.net
Hydrogen BondingHis163, Glu166, Gln189, Phe140, Cys145 backbonePyrrolidone, Tert-butyl, Trifluoroacetyl, ThioimidateOrientation, specificity, and stabilization of binding iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgunimi.itnih.gov
HydrophobicMet49, His41, Met165, Phe140, Glu166P2 moiety (DMCP), P3 tert-butyl, P4 trifluoroacetylEnhances binding affinity, optimal fit into hydrophobic pockets iucr.orgnih.govresearchgate.netmdpi.combiorxiv.orgunimi.itmdpi.compreprints.orgnih.govacs.org
π-StackingHis41P2 moiety (DMCP)Contributes to binding affinity nih.gov
Overall Stability--Enhanced structural rigidity, stabilized enzyme-inhibitor complex researchgate.netmdpi.comnih.gov

Structural Basis of this compound Potency and Selectivity

This compound's high potency is a direct consequence of its optimized structure, which allows for strong, multi-modal interactions with the Mpro active site. The covalent linkage to Cys145 is paramount, but the extensive hydrogen bonding and hydrophobic interactions across the S1, S2, and S4 pockets significantly contribute to its high binding affinity and low nanomolar inhibitory constants iucr.orgnih.govresearchgate.netnih.govmdpi.combiorxiv.orgunimi.itresearchgate.netmdpi.comnih.govmdpi.comnih.gov.

The selectivity of this compound for Mpro over human proteases is attributed to the unique structural features of the viral enzyme's active site. Mpro exhibits specific substrate recognition patterns, such as a preference for glutamine at the P1 position, which this compound mimics with its γ-lactam ring. Furthermore, the absence of closely related homologues in humans and the distinct active site architecture contribute to this compound's off-target selectivity nih.govresearchgate.net.

Compound List:

this compound

Ritonavir (B1064)

Antiviral Efficacy Profiling

In Vitro Antiviral Activity against SARS-CoV-2 Lineages

Numerous studies have characterized the in vitro antiviral activity of nirmatrelvir against the ancestral SARS-CoV-2 strain and various lineages. These evaluations typically involve measuring the compound's ability to inhibit viral replication or viral enzyme activity in cell-based assays or biochemical assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.

SARS-CoV-2 Lineage/StrainEC50 (nM)IC50 (nM)Assay TypeReference
USA-WA1/2020 (Ancestral)38N/ACell-based antiviral assay pfizer.com
USA-WA1/2020 (Ancestral)33 ± 10N/AHEK293T-hACE2 cells embopress.org
USA-WA1/2020 (Ancestral)32N/ASARS-CoV-2 infection assay (iPS-AT2 cells) asm.org
USA-WA1/2020 (Ancestral)36N/ASARS-CoV-2 NLuc assay asm.org
USA-WA1/2020 (Ancestral)27N/ASARS-CoV-2-EGFP replicon assay asm.org
USA-WA1/2020 (Ancestral)0.15 (μM)0.37 (μM)Cytopathic effect (CPE)-based assay nih.gov
USA-WA1/2020 (Ancestral)19.2N/ABiochemical assay (Mpro inhibition) asm.org
Alpha (B.1.1.7)41.0N/AVeroE6 P-gp knockout cells biorxiv.org
Beta (B.1.351)127.2N/AVeroE6 P-gp knockout cells biorxiv.org
Gamma (P.1)N/AN/AVeroE6 P-gp knockout cells biorxiv.org
Delta (B1.617.2)N/AN/AHEK293T-hACE2 cells embopress.org
Lambda (C37)N/AN/AVeroE6 P-gp knockout cells biorxiv.org
Omicron (B.1.1.529)16N/ACell-based antiviral assay pfizer.com
Omicron (B.1.1.529)N/AN/AHEK293T-hACE2 cells embopress.org
Omicron BA.1N/AN/AHEK293T-hACE2 cells embopress.org
Omicron BA.50.357 (μM)N/AFRET-based assay asm.org
Omicron BA.50.532 (μM)N/AFRET-based assay (10 passages) asm.org
Omicron XBB.1.5N/AN/ACell-based antiviral assay nih.gov

Efficacy of this compound against Evolving SARS-CoV-2 Variants of Concern

The emergence of SARS-CoV-2 variants of concern (VOCs) and variants of interest (VOIs) has prompted investigations into whether this compound maintains its antiviral potency. Studies have consistently shown that this compound retains significant efficacy against these evolving strains, largely due to the conserved nature of the Mpro enzyme, which has accumulated fewer mutations compared to the spike protein targeted by antibodies.

In biochemical assays measuring the binding affinity (Ki) to the Mpro enzyme, this compound demonstrated similar potency against the Omicron variant's Mpro (Ki of 0.635 nM) compared to the wild-type strain (Ki of 0.933 nM) nih.gov. Cell-based assays have also confirmed this trend. For instance, this compound's EC50 against the Omicron variant was reported as 16 nM, a value comparable to or even lower than that observed for the ancestral USA-WA1/2020 strain (38 nM) pfizer.com. Other studies using various Omicron subvariants, including XBB.1.5, have also indicated that this compound consistently maintains its in vitro antiviral activity nih.gov. Furthermore, this compound has shown potent activity against other VOCs such as Alpha, Beta, Gamma, Delta, and Lambda, with EC50 values generally ranging from 16 to 127 nM in different assays pfizer.combiorxiv.org. The Mpro enzyme's active site remains largely unchanged across these variants, contributing to this compound's sustained efficacy biorxiv.orgnih.govmdpi.com.

Broader Antiviral Spectrum against Other Coronaviruses

This compound's mechanism of action, targeting the conserved Mpro enzyme, suggests potential activity against other human coronaviruses. Research indicates that this compound exhibits antiviral effects against a range of human coronaviruses, including both alpha- and beta-coronaviruses. Specifically, it has demonstrated activity against SARS-CoV-2, SARS-CoV-1, MERS-CoV, HCoV-HKU1, HCoV-OC43, HCoV-229E, and HCoV-NL63 asm.orgmdpi.combiorxiv.org. While specific quantitative EC50 values for all these coronaviruses are not as extensively detailed in the provided literature as for SARS-CoV-2, the broad in vitro activity highlights its potential as a pan-coronavirus therapeutic agent.

Viral Load Reduction Dynamics in Preclinical Models

Preclinical studies using animal models have provided insights into this compound's ability to reduce viral load in vivo. In K18-hACE2 transgenic mouse models infected with SARS-CoV-2 variants like D614G, Delta, and Omicron BA.1, this compound demonstrated efficacy in preventing viral RNA release, with mean IC50 values in the range of 33-54 nM embopress.org. These studies also indicated that this compound can reduce virus levels in the lungs of infected mice embopress.orgoup.com. While specific quantitative viral load reduction figures (e.g., log reductions) in these animal models are not always explicitly detailed in the provided snippets, the consistent in vitro potency and observed reduction in viral RNA and titers in preclinical settings support its antiviral action. One study noted that this compound treatment in mice did not inhibit the development of antiviral adaptive immune responses to unrelated viruses, suggesting its primary antiviral effect is on the virus itself rather than broad immunosuppression embopress.org.

Compound List:

this compound

SARS-CoV-2

MERS-CoV

HCoV-229E

HCoV-OC43

HCoV-NL63

SARS-CoV-1

HCoV-HKU1

Mechanisms of Drug Resistance and Viral Evolution

Identification of Nirmatrelvir Resistance-Conferring Mutations in Mpro

Resistance to this compound has been identified through multiple experimental and surveillance approaches. In vitro viral passage experiments, where the virus is cultured in the presence of increasing drug concentrations, have successfully selected for resistant variants. acs.orgnih.gov These studies have consistently identified mutations at key residues within the Mpro active site.

Another powerful method involves screening large libraries of Mpro mutants. A yeast-based screening assay, for instance, identified E166V, L27V, N142S, A173V, and Y154N as some of the most prevalent mutations conferring resistance. acs.org Furthermore, systematic analysis of SARS-CoV-2 sequences from global databases like GISAID has revealed naturally occurring polymorphisms at the this compound binding site, some of which pre-existed the introduction of the drug. nih.govnih.govnih.gov

Computational methods, such as free energy perturbation (FEP), have also been employed to predict mutations that would likely confer resistance, with findings often corroborating experimental results. nih.gov These combined approaches have pinpointed several "hotspot" residues for drug resistance, including but not limited to T21, L50, S144, M165, E166, and H172. acs.orgnih.govnih.gov

Molecular Basis of Reduced Inhibitor Binding Affinity in Mutant Mpro

The molecular mechanisms underlying this compound resistance are primarily rooted in alterations to the Mpro active site that diminish drug binding. Structural studies, including X-ray crystallography, have provided detailed insights into these interactions. uiowa.edu this compound is a peptidomimetic inhibitor that fits snugly into the substrate-binding pocket of Mpro. acs.org Mutations can disrupt this interaction in several ways.

One primary mechanism is the loss of crucial hydrogen bonds. For example, the E166V mutation removes the glutamate (B1630785) side chain that forms a hydrogen bond with the lactam ring of this compound, weakening the drug's binding affinity. nih.govasm.org

Another mechanism is steric hindrance. Molecular dynamics simulations have shown that the introduction of a bulkier side chain, as seen in the E166V mutation, can physically clash with parts of the this compound molecule, such as its t-butyl group. news-medical.netbiorxiv.org This clash prevents the inhibitor from achieving its optimal binding conformation and distances its reactive "warhead" from the catalytic cysteine (Cys145). news-medical.netbiorxiv.org Mutations at subsites S1, S2, and S4 of the protease have been shown to substantially decrease inhibitor binding. uiowa.eduetflin.com

Enzymatic Activity Compensation Mechanisms in Drug-Resistant Mpro Variants

A common trade-off for viruses developing drug resistance is a reduction in the fitness of the mutated enzyme. Many primary resistance mutations that directly impede this compound binding, such as E166V, also impair the protease's natural catalytic efficiency (kcat/Km) for processing viral polyproteins. acs.orgnih.govasm.org This compromised enzymatic activity can lead to attenuated viral replication, making the mutant virus less viable. acs.orgnih.gov

To overcome this fitness cost, the virus can acquire secondary, compensatory mutations. These mutations often occur at sites distal to the active site. A well-documented example is the L50F mutation, which, when paired with E166V, can partially or fully restore the enzymatic activity of the protease without reversing the resistance to this compound. nih.govasm.orgasm.org Other mutations, such as T21I, have also been identified as having a compensatory role. asm.org These compensatory mechanisms are crucial for the emergence and spread of drug-resistant variants, as they allow the virus to maintain replicative fitness while evading the effects of the antiviral drug. nih.gov Some mutations in the S2 and S4' subsites can even increase protease activity, compensating for the loss in activity from mutations at the drug-binding site. uiowa.eduetflin.com

Characterization of Specific Resistance-Associated Mutations

Specific mutations in Mpro have been extensively characterized to quantify their impact on this compound sensitivity and enzyme function. The glutamic acid at position 166 and the serine at position 144 are considered major hotspots for resistance. nih.govnih.gov

The E166V mutation is one of the most significant, conferring a high degree of resistance. Studies have reported that this single substitution can increase the IC50 or EC50 (measures of inhibitory concentration) of this compound by over 100-fold. nih.govasm.org However, it comes at a significant cost to the enzyme's catalytic efficiency. nih.govasm.org

Mutations at the S144 residue (e.g., S144A, S144L, S144F) also lead to significant drug resistance, increasing the inhibition constant (Ki) by 19- to 38-fold, while often having a less detrimental effect on enzymatic activity compared to E166V. acs.orgnih.gov Pfizer's own reports have acknowledged S144A as a resistance mutation. nih.gov

Other notable mutations include M165T and substitutions at H172 , which demonstrate resistance with comparable enzymatic activity to the wild-type virus. nih.govnih.gov The table below summarizes the effects of several key mutations.

MutationFold Increase in Ki / IC50 for this compoundRelative Enzymatic Activity (kcat/Km)Reference
E166V>100-foldSignificantly Reduced nih.govasm.org
S144A~20 to 92-foldComparable to WT nih.gov
S144L>10-foldSignificantly Reduced nih.gov
H172Y>113-foldReduced nih.gov
M165T>10-foldComparable to WT nih.gov
L50F + E166VHigh ResistanceActivity Restored vs. E166V alone nih.govnews-medical.net

Dynamics of this compound Resistance Emergence in Experimental Systems

The emergence of this compound resistance has been studied in various experimental settings that mimic the selective pressure of therapy. In replicon systems, which are self-replicating viral RNA molecules, the E166V mutation was found to impart approximately 55-fold resistance in both the original WA.1 and Omicron BA.1 SARS-CoV-2 strains. news-medical.net Interestingly, this mutation caused a major fitness decrease in the WA.1 replicon but only a minor one in the BA.1 background, suggesting that the genetic context of the virus can influence the barrier to resistance. biorxiv.org

Cell culture experiments have shown that resistance to this compound can arise readily through multiple mutational pathways. nih.gov When the virus is repeatedly passaged in the presence of the drug, combinations of mutations often appear, such as a primary resistance mutation (e.g., E166V) followed by a compensatory one (e.g., L50F). acs.org These studies demonstrate the evolutionary trajectory the virus may follow in a clinical setting, highlighting the importance of monitoring for combinations of mutations rather than single substitutions.

Cross-Resistance Profiles with Other Protease Inhibitors

An important aspect of drug resistance is whether mutations that confer resistance to one drug also affect the activity of other drugs in the same class. Studies comparing this compound with other Mpro inhibitors, such as Ensitrelvir and GC-376, have revealed distinct but sometimes overlapping resistance profiles. nih.govnih.gov

The E166V mutation, for example, confers a high degree of resistance to this compound and also a significant level of cross-resistance to Ensitrelvir. nih.govasm.org However, the magnitude of resistance is often different. In contrast, mutations like M49I and M49L cause selective resistance to Ensitrelvir with minimal impact on this compound. nih.gov This is because the inhibitors have different binding modes and make distinct contacts within the Mpro active site. biorxiv.orgbiorxiv.org For instance, while this compound's activity is heavily dependent on its interaction with E166, the flexible structure of GC-376 allows it to better accommodate the E166V mutation and retain more of its inhibitory activity. biorxiv.org

These distinct resistance profiles suggest that next-generation Mpro inhibitors could potentially be designed to be effective against this compound-resistant variants. etflin.comnih.gov

Evolutionary and Structural Insights into Viral Evasion Strategies

From an evolutionary standpoint, the SARS-CoV-2 Mpro is a highly mutable protein, despite being more conserved than the Spike protein. nih.gov This inherent mutability provides the raw material for the evolution of drug resistance under the selective pressure of antivirals. Structural analyses have revealed that mutations conferring resistance are often located in specific regions that are critical for inhibitor binding. nih.govnih.govacs.org

These regions include the helical domain from amino acids 45-51 and residues such as M165, P168, and Q189. nih.govnih.govacs.org Mutations in these areas can alter the conformation of the substrate-binding pocket, leading to a decrease in the binding affinity of this compound while still allowing the protease to bind and cleave its natural substrates. This represents a key viral evasion strategy: subtly remodeling the active site to exclude the inhibitor without critically impairing essential enzymatic function. The interplay between primary resistance mutations and secondary compensatory mutations is a classic example of viral evolution, balancing the need to evade the drug with the need to maintain replicative fitness. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization

Systemic Absorption and Distribution of Nirmatrelvir

This compound demonstrates absorption-limited nonlinear pharmacokinetics, suggesting that its absorption may be influenced by factors such as solubility and permeability researchgate.netscienceopen.comnih.gov. Following oral administration, this compound reaches its maximum plasma concentration (Cmax) approximately 3 hours post-dose (Tmax ≈ 3 h) scienceopen.comnih.govwikipedia.orgdrugbank.comnih.gov. In patients with mild-to-moderate COVID-19, the Cmax observed on day 5 of dosing was 3.43 µg/mL, which is approximately 11.7 times the in vitro 90% effective concentration (EC90) researchgate.netscienceopen.comnih.gov. In healthy subjects after a single oral dose of 300 mg this compound with 100 mg ritonavir (B1064), the Cmax was reported as 2.21 µg/mL, with an area under the concentration-time curve (AUCinf) of 23.01 µg*hr/mL drugbank.com.

The distribution of this compound is characterized by a volume of distribution (Vz/F) of approximately 104.7 liters in healthy subjects and patients nih.govwikipedia.orgdrugbank.comnih.gov. This compound exhibits moderate plasma protein binding, with approximately 69% of the drug bound to plasma proteins when co-administered with ritonavir nih.govdrugbank.comnih.govresearchgate.net. Ritonavir itself has a much higher protein binding of 98-99% nih.gov. The absorption of this compound/ritonavir is not significantly altered by co-administration with food, although high-fat meals can increase the rate and extent of absorption drugbank.comnih.gov.

Table 1: Key Pharmacokinetic Parameters of this compound (when co-administered with Ritonavir)

ParameterHealthy Subjects (Single Dose)Patients (Day 5)Critically Ill PatientsOlder Adults (60+)UnitsCitation(s)
Tmax~3 h~3 hN/AN/Ahours scienceopen.comnih.govwikipedia.orgdrugbank.comnih.gov
Cmax2.213.43N/AN/Aµg/mL researchgate.netscienceopen.comnih.govdrugbank.com
Ctrough (Day 5)N/A1.57N/AN/Aµg/mL researchgate.netscienceopen.comnih.gov
AUCinf23.01N/AN/AN/Aµg*hr/mL drugbank.com
Vz/F104.7N/A36.639.1L wikipedia.orgdrugbank.comnih.govdovepress.comresearchgate.net
CL/F8.99N/A3.64.16L/h wikipedia.orgdrugbank.comdovepress.comresearchgate.net
Half-life (T½)6.05N/AN/AN/Ahours nih.govwikipedia.orgdrugbank.com
Protein Binding (PPB)N/A69%N/AN/A% nih.govdrugbank.comnih.govresearchgate.net
Absorption Rate (Ka)1.11N/A0.420.776h⁻¹ dovepress.comresearchgate.net

Note: "N/A" indicates data not explicitly reported or applicable for that specific group/condition in the cited sources.

Metabolism and Primary Elimination Pathways of this compound

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme nih.govwikipedia.orgdrugbank.comnih.govmdpi.comjacc.org. However, its metabolism is significantly reduced when co-administered with ritonavir, which acts as a potent CYP3A4 inhibitor researchgate.netscienceopen.comnih.govwikipedia.orgdrugbank.comnih.govdovepress.commdpi.comjacc.orgpfizermedicalinformation.compreprints.org. This pharmacokinetic boosting by ritonavir leads to increased and sustained plasma concentrations of this compound, enhancing its antiviral efficacy wikipedia.orgdrugbank.comnih.govjacc.org.

When CYP3A4-mediated metabolism is suppressed by ritonavir, the primary route of this compound elimination shifts from hepatic metabolism to renal excretion researchgate.netscienceopen.comnih.govdovepress.com. Following oral administration with ritonavir, approximately 49.6% of drug-related material is recovered in the feces, and 35.3% is recovered in the urine drugbank.com. The apparent oral clearance (CL/F) of this compound is reported as 8.99 L/h nih.govdrugbank.com. The elimination half-life of this compound is approximately 6.05 hours, which supports its twice-daily dosing regimen nih.govwikipedia.orgdrugbank.com. This compound is also a substrate for the efflux transporter P-glycoprotein (P-gp) nih.govmdpi.com.

Population Pharmacokinetics and Inter-individual Variability

Population pharmacokinetic (PPK) studies have been conducted to understand the variability in this compound disposition across different patient populations researchgate.netdovepress.comresearchgate.netnih.govscienceopen.com. The pharmacokinetics of this compound/ritonavir in healthy subjects and patients with mild-to-moderate COVID-19 are generally consistent pfizermedicalinformation.com. However, significant inter-individual variability exists, influenced by factors such as renal function and age.

Creatinine (B1669602) clearance (CrCL) is a key covariate that significantly impacts the apparent clearance (CL/F) of this compound dovepress.comnih.govscienceopen.comdovepress.com. As CrCL decreases, the CL/F of this compound diminishes, indicating reduced clearance in individuals with impaired renal function nih.govdovepress.com. Studies have shown that critically ill patients exhibit different PK parameters compared to healthy adults, with lower absorption rates (Ka), smaller volumes of distribution (V/F), and reduced CL/F dovepress.comresearchgate.net. For instance, critically ill patients had a reported CL/F of 3.6 L/h, a notable reduction from the 8.2 L/h observed in healthy adults dovepress.comresearchgate.net. Similarly, a study in critically ill Chinese patients reported typical CL/F and V/F values of 2.26 L/h and 15.3 L, respectively nih.gov.

Aging can also influence this compound disposition, as older adults may experience reduced function of transporters like P-gp and metabolic enzymes such as CYP3A4 dovepress.com. Studies in older adult populations (≥60 years) have reported typical PK parameters that differ from younger cohorts dovepress.com. Body weight is another identified covariate that influences exposure-efficacy scienceopen.comdovepress.com.

Pharmacodynamic Correlation with Antiviral Efficacy and Clinical Outcomes

This compound's antiviral efficacy stems from its potent inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication researchgate.netscienceopen.comnih.govwikipedia.orgmdpi.compreprints.orgmdpi.com. The in vitro 90% effective concentration (EC90) for this compound is 181 nM scienceopen.comnih.gov. To achieve optimal antiviral effects, it is crucial to maintain unbound systemic trough concentrations above this EC90 value researchgate.netscienceopen.comnih.gov. The co-administration with ritonavir is designed to ensure these therapeutic concentrations are sustained.

Clinical studies have demonstrated a strong correlation between this compound exposure and antiviral efficacy. In patients with mild-to-moderate COVID-19, the geometric mean day 5 trough concentration of 1.57 µg/mL (approximately 5.4 times the EC90) contributes to significant viral load reduction and clinical benefit researchgate.netscienceopen.comnih.gov. This compound has shown consistent and potent in vitro antiviral activity against a broad spectrum of SARS-CoV-2 variants, including Omicron nih.gov. While in vitro potency is well-established, in vivo potency reduction in humans is estimated to be 60–70 fold in high-risk populations and 30–40 fold in healthy populations relative to in vitro values nih.gov.

The pharmacodynamic effects translate directly into clinical outcomes. This compound/ritonavir has been shown to significantly reduce the risk of hospitalization or death by 88% compared to placebo in unvaccinated high-risk individuals with COVID-19 when initiated within five days of symptom onset nih.govwikipedia.org. Furthermore, this compound treatment has been associated with a reduction in viral load by approximately 0.87 log after five days of therapy nih.gov.

Table 2: In Vitro Antiviral Efficacy of this compound

ParameterValueUnitsCitation(s)
EC5062nM scienceopen.comnih.gov
EC90181nM scienceopen.comnih.gov

Influence of Patient-Specific Physiological Factors on this compound Disposition

Several patient-specific physiological factors can influence the disposition of this compound, necessitating potential adjustments in its use.

Renal Impairment: Renal function, as measured by creatinine clearance (CrCL), is a critical determinant of this compound's pharmacokinetic profile dovepress.comnih.govscienceopen.comdovepress.com. A reduction in CrCL leads to a diminished apparent clearance (CL/F) of this compound nih.govdovepress.com. Studies indicate that moderate renal impairment can result in a 47% lower CL/F, while severe renal impairment can reduce CL/F by up to 80% dovepress.com. Consequently, patients with renal impairment may experience increased systemic exposure (AUC), with mild-to-moderate impairment potentially increasing AUC by 22.0-59.9% nih.gov. In cases of severe renal impairment, a reduced this compound dose (150 mg twice daily) has been shown to achieve an AUC comparable to that of a standard dose (300 mg twice daily) in patients with normal renal function nih.gov.

Age: The aging process can affect drug disposition by reducing the functional capacity of key metabolic enzymes (e.g., CYP3A4) and transporters (e.g., P-gp) involved in this compound's handling dovepress.com. Studies in older adult populations (≥60 years) have identified distinct typical pharmacokinetic parameters compared to younger individuals, highlighting the potential for altered this compound exposure in this demographic dovepress.com. Older adults may also experience age-related changes in hepatic metabolism, which can influence the pharmacokinetics of this compound/ritonavir msdmanuals.com.

Drug Drug Interaction Landscape

Ritonavir-Mediated Inhibition of Major Drug-Metabolizing Enzymes

Ritonavir's primary role in the nirmatrelvir combination is to inhibit cytochrome P450 3A4 (CYP3A4), the main enzyme responsible for this compound's metabolism. nih.govnih.gov This inhibition leads to higher and more sustained plasma concentrations of this compound, allowing it to exert its antiviral effect. patsnap.comresearchgate.net Ritonavir (B1064) is recognized as one of the most potent CYP3A4 inhibitors used in clinical practice. nih.govresearchgate.net Its inhibitory action is complex and involves both reversible and irreversible mechanisms, leading to a prolonged effect that can persist for several days after discontinuation. nih.govoup.com

The mechanism of CYP3A4 inactivation by ritonavir is multifaceted and not fully elucidated, with evidence suggesting several possibilities, including the formation of a metabolic-intermediate complex that tightly binds to the heme iron of the enzyme, direct coordination of unmodified ritonavir to the heme iron, and covalent attachment of a reactive ritonavir intermediate to the CYP3A4 apoprotein. researchgate.netnih.govdoi.org This potent and durable inhibition of CYP3A4 is the cornerstone of numerous clinically significant DDIs. acpjournals.org

When co-administered with other drugs that are substrates of CYP3A4, ritonavir can significantly increase their plasma concentrations, potentially leading to toxicity. nih.govresearchgate.net This is particularly critical for drugs with a narrow therapeutic index. acpjournals.org For instance, the co-administration of ritonavir with simvastatin (B1681759), a sensitive CYP3A4 substrate, can lead to a more than 10-fold increase in simvastatin exposure, elevating the risk of myopathy and rhabdomyolysis. nih.govnews-medical.net

While its effect on CYP3A4 is most pronounced, ritonavir can also interact with other CYP enzymes. It is a weak inhibitor of CYP2D6. nih.govnih.gov Conversely, ritonavir can act as an inducer of other enzymes like CYP1A2, CYP2B6, CYP2C9, and CYP2C19; however, this induction effect is generally considered less clinically significant during a short course of this compound/ritonavir therapy. nih.govmdpi.com

Table 1: Effect of Ritonavir on Major Drug-Metabolizing Enzymes
EnzymeEffect of RitonavirMechanismClinical Significance with this compound
CYP3A4Strong InhibitionMechanism-based (irreversible) and competitive (reversible) inhibition. nih.govnih.govdoi.orgPrimary mechanism for boosting this compound levels; high potential for DDIs with other CYP3A4 substrates. nih.govacpjournals.org
CYP2D6Weak InhibitionReversible inhibition. nih.govnih.govLower potential for clinically significant DDIs compared to CYP3A4. news-medical.net
CYP1A2, CYP2C9, CYP2C19InductionIncreased enzyme synthesis. nih.govmdpi.comInductive effects are slow to develop and are not considered significant during the short-term administration of this compound/ritonavir. nih.gov

Interactions of this compound with Drug Transporters (e.g., P-glycoprotein)

Beyond metabolic enzymes, drug transporters play a crucial role in drug disposition, and interactions with these proteins can also lead to significant DDIs. P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is of particular importance in the context of this compound. nih.gov

Ritonavir is a potent inhibitor of P-gp. nih.govnih.gov This inhibition can increase the absorption and decrease the elimination of co-administered drugs that are P-gp substrates, leading to elevated plasma concentrations. acpjournals.org For example, the interaction with digoxin (B3395198), a P-gp substrate with a narrow therapeutic index, can result in significantly increased digoxin levels and potential toxicity. acpjournals.org

This compound itself has been shown to be a substrate of P-gp. researchgate.netnih.gov Therefore, ritonavir's inhibition of P-gp likely contributes to the increased bioavailability of this compound, complementing its CYP3A4 inhibitory effect. nih.gov In vitro studies have also suggested that this compound may have a weak inhibitory effect on P-gp (also referred to as MDR1) and other transporters such as MATE1, OCT1, and OATP1B1 at clinically relevant concentrations. mdpi.comnih.gov However, in the presence of the much more potent P-gp inhibitor ritonavir, the clinical impact of this compound's own transporter interactions is likely minimal. nih.govsolvobiotech.com

The dual inhibition of CYP3A4 and P-gp by ritonavir creates a powerful mechanism for increasing the exposure of drugs that are substrates of both, a common characteristic of many medications. nih.gov

Clinical Implications for Concomitant Medication Management

The potent inhibitory effects of ritonavir on CYP3A4 and P-gp have profound clinical implications, necessitating careful management of concomitant medications. acpjournals.orgnih.gov The risk of DDIs is a major consideration when prescribing this compound, particularly in patient populations that are often on multiple medications. nih.gov

Management strategies for potential DDIs with this compound/ritonavir generally fall into several categories:

Contraindication: For drugs that are highly dependent on CYP3A4 for clearance and for which elevated concentrations are associated with serious or life-threatening toxicities, co-administration with this compound/ritonavir is contraindicated. paxlovidhcp.com Examples include certain antiarrhythmics, statins (simvastatin and lovastatin), and ergot derivatives. nih.govpfizer.com

Temporary Interruption: For some medications, it may be safe to temporarily withhold the drug during and for a few days after this compound/ritonavir treatment. acpjournals.org The inhibitory effects of ritonavir can take several days to resolve after discontinuation. acpjournals.orgnih.gov

Dose Adjustment and Monitoring: For other drugs, a dose reduction and/or therapeutic drug monitoring may be necessary to avoid toxicity. alabamapublichealth.govmhealthfairview.org This approach is often taken for immunosuppressants like tacrolimus (B1663567) and cyclosporine, where maintaining therapeutic concentrations is critical. nih.govresearchgate.net

Consideration of Alternative Therapy: In some cases, the risk of a DDI may be too high or the management too complex, warranting the consideration of an alternative COVID-19 treatment. alabamapublichealth.govmhealthfairview.org

Table 2: Examples of Drug Interactions with this compound/Ritonavir and Management Strategies
Drug ClassExample DrugMechanism of InteractionPotential Clinical ConsequenceManagement Recommendation
AntiarrhythmicsAmiodarone, DronedaroneInhibition of CYP3A4Increased risk of serious cardiac arrhythmias. alabamapublichealth.govContraindicated. pfizer.com
AnticoagulantsRivaroxaban, ApixabanInhibition of CYP3A4 and/or P-gpIncreased anticoagulant levels and risk of bleeding. nih.govpfizer.comContraindicated or requires significant dose reduction and careful monitoring. nih.govpfizer.com
HMG-CoA Reductase Inhibitors (Statins)Simvastatin, LovastatinInhibition of CYP3A4Increased statin levels and risk of myopathy and rhabdomyolysis. nih.govContraindicated. nih.gov
ImmunosuppressantsTacrolimus, CyclosporineInhibition of CYP3A4Increased immunosuppressant levels and risk of toxicity. nih.govmhealthfairview.orgRequires temporary discontinuation or significant dose reduction with therapeutic drug monitoring. nih.govmhealthfairview.org
BenzodiazepinesMidazolam (oral), TriazolamInhibition of CYP3A4Prolonged or increased sedation and respiratory depression. mhealthfairview.orgContraindicated. mhealthfairview.org

Predictive Modeling and Simulation for Anticipating Drug Interactions

Given the vast number of potential DDIs with this compound/ritonavir, predictive modeling and simulation have become valuable tools for anticipating and managing these risks. Physiologically-based pharmacokinetic (PBPK) modeling, for instance, can simulate the effects of ritonavir on the pharmacokinetics of co-administered drugs. researchgate.netnih.gov These models integrate data on drug metabolism, transport, and physiological parameters to predict the magnitude of DDIs under various clinical scenarios. nih.gov

PBPK models have been used to investigate complex interactions, such as those involving voriconazole (B182144) and this compound/ritonavir in patients with different CYP2C19 phenotypes, helping to refine dosing recommendations. nih.gov This approach can be particularly useful for predicting interactions with drugs for which clinical DDI studies have not been conducted. researchgate.net

In addition to PBPK, other in silico methods, such as deep learning-based models like DeepDDI, have been employed to screen for potential DDIs on a large scale. pnas.org These computational tools can analyze the chemical structures of drugs to predict the likelihood and type of interaction with this compound and ritonavir. pnas.orgresearchgate.net Such predictive approaches can help identify drugs that may require further investigation and can aid in the development of clinical decision support tools for prescribers. pnas.orgnih.gov These modeling and simulation techniques provide a quantitative framework to assess DDI risks, supporting a more proactive and individualized approach to managing concomitant medications with this compound.

Clinical Research Paradigms and Real World Effectiveness Studies

Methodologies of Nirmatrelvir Clinical Trials

The foundational clinical trial for this compound, co-packaged with ritonavir (B1064), was the EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial. This was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the treatment of non-hospitalized adults with mild to moderate COVID-19 who were at high risk of progressing to severe illness. pfizerpro.compaxlovidhcp.com The trial enrolled unvaccinated adults with a confirmed SARS-CoV-2 infection and symptom onset within five days. pfizerpro.compaxlovidhcp.com Key risk factors for progression to severe disease included being 60 years of age or older, diabetes, obesity (BMI >25), chronic lung disease, and cardiovascular disease. paxlovidhcp.com The primary efficacy endpoint was the risk of COVID-19-related hospitalization or death from any cause through day 28. nih.gov

Another significant study was the EPIC-SR (Evaluation of Protease Inhibition for COVID-19 in Standard-Risk Patients) trial. This study assessed the effectiveness of this compound-ritonavir in adults with COVID-19 who were at standard risk or fully vaccinated with at least one risk factor for severe disease. physiciansweekly.comclinician.com The primary goal of this trial was to determine the time to sustained alleviation of all targeted COVID-19 signs and symptoms. physiciansweekly.com Similar to EPIC-HR, it was a randomized, double-blind, placebo-controlled trial. clinician.com

Key Methodologies of Major this compound Clinical Trials
Trial NamePhaseDesignParticipant PopulationPrimary Endpoint
EPIC-HR2/3Randomized, double-blind, placebo-controlledNon-hospitalized, unvaccinated adults with mild to moderate COVID-19 at high risk for severe diseaseCOVID-19-related hospitalization or death from any cause by day 28
EPIC-SR2/3Randomized, double-blind, placebo-controlledAdults with mild to moderate COVID-19 at standard risk, OR fully vaccinated with at least one risk factorTime to sustained alleviation of all targeted COVID-19 signs and symptoms

Efficacy in Preventing Disease Progression and Severe Clinical Outcomes

The EPIC-HR trial demonstrated significant efficacy of this compound in preventing severe outcomes. In high-risk, unvaccinated adults treated within five days of symptom onset, this compound-ritonavir reduced the risk of COVID-19-related hospitalization or death by approximately 89%. nih.gov Real-world evidence has consistently supported these findings. A retrospective cohort study in South Korea during the Omicron surge found that this compound-ritonavir reduced the need for oxygen therapy by 93% in high-risk patients. nih.gov Another real-world study in the United States reported an 89% relative risk reduction for hospitalization within 15 days among high-risk patients. medrxiv.org

A systematic review and meta-analysis of 16 observational studies, encompassing over 1.4 million patients, found that this compound-ritonavir reduced the risk of hospital admission by 53% and the risk of death by 62% compared to standard treatment without antivirals. researchgate.netnih.gov The composite outcome of hospitalization and/or mortality was reduced by 56%. researchgate.netnih.gov

Summary of this compound Efficacy in Preventing Severe COVID-19 Outcomes
Study/AnalysisPopulationOutcomeRelative Risk Reduction / Odds Ratio
EPIC-HR TrialHigh-risk, unvaccinated adultsHospitalization or death~89% reduction
South Korean Real-World StudyHigh-risk patients (Omicron wave)Need for oxygen therapy93% reduction (aHR 0.07)
US Real-World StudyHigh-risk patientsHospitalization within 15 days89% reduction (HR 0.11)
Meta-analysis of Observational StudiesHigh-risk patientsHospital admission53% reduction (OR 0.47)
Meta-analysis of Observational StudiesHigh-risk patientsDeath62% reduction (OR 0.38)

Impact of this compound on Long-Term Health Sequelae

The effect of this compound on the development of post-acute sequelae of COVID-19 (PASC), or long COVID, is an area of active investigation with mixed results. Some studies suggest a protective effect. A retrospective cohort study found that early administration of this compound-ritonavir was associated with a reduced risk of developing long COVID symptoms, with an adjusted hazard ratio of 0.42. news-medical.netunmc.edu Another retrospective study reported that this compound treatment was associated with a reduced long-term risk of neuropsychiatric sequelae, including dementia, depression, insomnia, and anxiety disorder. nih.gov Specifically, the risk of developing neurocognitive sequelae was markedly diminished (OR 0.377), as was the risk for psychiatric sequelae (OR 0.629). nih.gov

Conversely, other research has found no significant association. One observational cohort study concluded that this compound therapy during acute infection was not associated with a lower likelihood of developing PASC symptoms. news-medical.net Another retrospective study also found that participants who took this compound were not less likely to develop long COVID symptoms compared to those who did not (44% vs. 49.6%). researchgate.net However, this same study did note a lower odds of two specific symptoms: brain fog and chest pain/tightness. researchgate.net A phase 2 randomized trial specifically looking at this compound-ritonavir for the treatment of long COVID did not show statistically significant improvements in health outcomes compared to a placebo. contagionlive.com

Subgroup Analyses of this compound Effectiveness Across Patient Demographics and Comorbidities

Subgroup analyses from various studies have generally shown consistent effectiveness of this compound across different patient populations, although some variations exist.

In a meta-analysis of observational studies, this compound reduced the risk of hospitalization in individuals both under and over 60 years of age. plos.org However, for the outcome of mortality, the benefit was more pronounced in patients over 60 years old. plos.orgmedrxiv.org Another study of hospitalized patients found that this compound significantly reduced mortality in elderly patients who were incompletely vaccinated, but not in fully vaccinated patients or those younger than 65. dovepress.com

Effectiveness has also been observed across different racial and ethnic groups. One U.S. real-world study found an 86% relative risk reduction in 30-day hospitalization for White patients and a 65% reduction for African American patients. medrxiv.org A study focusing on patients with substance use disorders also found that the benefits of this compound were consistent across most subgroups, including those with alcohol and tobacco use disorders. nih.gov

Comparative Effectiveness in Vaccinated Versus Unvaccinated Cohorts

This compound has demonstrated effectiveness in reducing severe COVID-19 outcomes in both vaccinated and unvaccinated individuals. A meta-analysis of observational studies found that this compound reduced the risk of the composite outcome of hospitalization or mortality by 58% in unvaccinated individuals and by 47% in vaccinated individuals. plos.orgmedrxiv.org Another systematic review and meta-analysis concluded that this compound is effective against severe COVID-19 independent of vaccination status. nih.gov

However, the EPIC-SR trial, which included vaccinated individuals with at least one risk factor, did not find a significant reduction in the time to symptom alleviation compared to placebo. physiciansweekly.com Similarly, some research suggests a weaker impact in vaccinated older adults, with one study showing little reduction in hospitalizations and mortality in this group. pharmacytimes.com Despite this, real-world evidence largely supports its use in vaccinated populations at high risk. For instance, one study in a highly vaccinated population showed that this compound treatment dispensed within 5 days of symptom onset was associated with a 79.6% effectiveness in preventing hospitalization or death. nih.gov

Effectiveness of this compound in Vaccinated vs. Unvaccinated Cohorts (Meta-Analysis Data)
OutcomeUnvaccinated Group (Risk Reduction)Vaccinated Group (Risk Reduction)
Mortality or Hospitalization58% (OR 0.42)47% (OR 0.53)
Mortality59% (OR 0.41)69% (OR 0.31)

Post-Market Observational Studies and Meta-Analyses of this compound Effectiveness

Numerous post-market observational studies and meta-analyses have reinforced the initial findings from the EPIC-HR trial, confirming the real-world effectiveness of this compound. A systematic literature review of 18 real-world studies concluded that this compound significantly reduced the risk of all-cause and COVID-19-related hospitalization and mortality. nih.govresearchgate.net The reduction in risk was higher when treatment was initiated within 5 days of symptom onset. nih.govresearchgate.net

A meta-analysis of 16 observational studies involving nearly 1.5 million patients showed that this compound-ritonavir was associated with a 62% reduction in the risk of death and a 53% reduction in the risk of hospital admission. researchgate.net Another meta-analysis of 30 cohort studies found that this compound probably reduced the composite outcome of severe COVID-19. nih.gov These studies collectively provide strong evidence for the continued effectiveness of this compound against severe outcomes during periods dominated by various SARS-CoV-2 variants, including Omicron. nih.govunmc.edu

Investigation of Viral Rebound Phenomena in Clinical Settings

The phenomenon of viral or symptom rebound following treatment with this compound has been a subject of clinical investigation. Viral rebound is characterized by a recurrence of symptoms or a positive viral test after completing the treatment course and having initially tested negative. news-medical.net

Studies have shown that rebound does occur, and may be more frequent in treated individuals compared to untreated ones. One observational study found that virologic rebound occurred in about 20% of patients treated with this compound-ritonavir, compared to about 2% of untreated patients. respiratory-therapy.com Another study reported that treated participants had a greater occurrence of both symptom rebound (32% vs 20%) and viral load rebound (27% vs 7%) compared with untreated individuals. oup.com

Despite the higher frequency, rebound events are generally mild, and studies have not associated them with an increased risk of severe outcomes or mortality. nih.govnews-medical.netresearchgate.net In one cohort study, neither of the this compound-ritonavir users who experienced viral rebound died of COVID-19. nih.gov The median time to rebound is often reported as being around 9 to 11 days after starting treatment. nih.govresearchgate.net The underlying mechanism is thought to be related to the preservation of target cells coupled with incomplete viral clearance, especially when treatment is initiated very early, potentially before a robust adaptive immune response has developed. asm.orgnih.gov

Global Health Impact and Implementation Science

Epidemiological Modeling of Population-Level Health Benefits of Nirmatrelvir

Epidemiological modeling has been instrumental in forecasting the potential public health impact of this compound, primarily by simulating its effects on reducing hospitalizations and mortality. Mathematical models, such as the Susceptible-Exposed-Infectious-Removed (SEIR) models, have been adapted to incorporate the effects of antiviral treatments like this compound. wiserpub.comyoutube.comirispublishers.comnih.gov These models are crucial for understanding how the introduction of an effective oral antiviral can alter the trajectory of an epidemic.

A key input for these models is the clinical efficacy of this compound in preventing severe outcomes. Clinical trials have demonstrated high efficacy in reducing the risk of hospitalization or death in high-risk, unvaccinated individuals. nih.gov Real-world evidence has further supported its effectiveness in broader populations, including those who are vaccinated. Observational studies have shown that this compound-ritonavir treatment is associated with a significant reduction in the risk of hospitalization and death. nih.gov

Modeling studies have projected substantial population-level benefits. For instance, a study leveraging an age-structured mathematical model for the United States indicated that prophylactic treatments could have a large impact on flattening the epidemic curve, with significant reductions in infections, disease, and death. nih.gov The effectiveness of such interventions is often dependent on the proportion of the population that is treated. nih.gov Another modeling approach highlighted that proactive interventions, including effective treatments, are crucial for mitigating the resurgence of an epidemic, especially in populations with a larger proportion of elderly individuals. medrxiv.org

Health Economic Impact and Cost-Effectiveness Analyses of this compound Implementation

The introduction of this compound has prompted numerous health economic evaluations to assess its value for money and guide policy decisions regarding its procurement and reimbursement. These analyses typically weigh the cost of the drug against the savings from averted hospitalizations and other healthcare costs, as well as the gains in quality-adjusted life-years (QALYs).

Cost-Effectiveness Analyses:

Multiple studies have demonstrated that this compound can be a cost-effective intervention, particularly for high-risk populations. A cost-effectiveness analysis in the United States found that providing this compound to unvaccinated, high-risk individuals was cost-saving when its effectiveness against hospitalization exceeded 33%. nih.gov For other populations, the cost-effectiveness depended on factors such as willingness-to-pay thresholds, treatment cost, and the likelihood of severe disease. nih.gov In Canada, an economic evaluation suggested that increased use of this compound-ritonavir may be cost-effective, with the outcome being influenced by treatment uptake rates, the age of the patient cohort, and the severity of the circulating viral variant. cda-amc.ca A Japanese study also found this compound/ritonavir (B1064) to be cost-effective compared to another antiviral, molnupiravir. jheor.org

The cost-effectiveness is highly sensitive to the price of the drug. One modeling study indicated that for this compound to be cost-effective with current low baseline hospitalization rates, a significant drug price reduction would be necessary. researchgate.net

Budget Impact Analyses:

The following interactive data table summarizes findings from various health economic studies on this compound:

Challenges and Facilitators in Global Access and Equitable Distribution of this compound

Ensuring equitable global access to this compound has been a significant challenge, particularly for low- and middle-income countries (LMICs).

Challenges:

High Cost and Intellectual Property Barriers: The initial high price of this compound and patent protections have been major obstacles to widespread access in LMICs. citizen.org

Supply and Manufacturing Constraints: In the initial rollout, supply was limited, and manufacturing capacity was a bottleneck. nih.gov

Weak Health Systems: LMICs often have fragile health systems with limited capacity for testing, diagnosis, and timely prescription of antivirals, which is crucial for the effectiveness of this compound. nih.gov

Lack of Local Manufacturing: The concentration of manufacturing in a few high-income countries has led to delays in the availability of generic versions in LMICs. nih.gov

Exclusion from Licensing Agreements: Some middle-income countries have been excluded from voluntary licensing agreements, forcing them to pay higher prices. nih.govresearchgate.net

Logistical Hurdles: The need for prompt "test-and-treat" strategies presents logistical challenges in resource-limited settings. nih.gov

Facilitators:

Voluntary Licensing Agreements: The Medicines Patent Pool (MPP) has signed agreements with Pfizer to allow for the generic manufacturing of this compound for supply in 95 LMICs. nih.gov In March 2022, 35 generic manufacturers in 13 countries signed agreements with the MPP. nih.gov

International Collaboration and Communication: Partnerships and communication between different levels of government and healthcare organizations have been identified as key facilitators for the implementation of this compound programs. nih.gov

Flexibility and Adaptability: The ability to adapt distribution and prescribing models to local contexts has been crucial for successful implementation. nih.gov

Role of International Organizations: Organizations like the World Health Organization (WHO) have played a role in advocating for equitable access and providing guidance on the use of this compound. who.int

Research Gaps and Priorities in Low- and Middle-Income Countries Regarding this compound

A significant disparity exists in COVID-19 research, with most studies being conducted in high-income countries (HICs). nih.gov This has led to critical research gaps concerning the use of this compound in LMICs.

Research Gaps:

Effectiveness in Diverse Populations: There is a lack of data on the effectiveness of this compound in the diverse populations of LMICs, which may have different underlying health conditions and genetic backgrounds.

Implementation Science Research: More research is needed on the best strategies to implement "test-and-treat" programs for this compound in resource-limited settings.

Drug-Drug Interactions: Further investigation is required to understand and manage potential drug-drug interactions with medications commonly used in LMICs, including those for HIV and tuberculosis.

Optimal Use in Specific Subgroups: There is a need for research on the optimal use of this compound in specific subgroups prevalent in LMICs, such as immunocompromised individuals and those presenting for care later in their illness. dndi.org

Research Priorities:

Clinical Trials in LMICs: Conducting clinical trials of this compound in LMICs is a top priority to generate locally relevant evidence. dndi.org

Widening the Treatment Window: Research into combination therapies that could extend the effective treatment window for this compound beyond the initial 3-5 days of symptom onset is crucial, as many patients in LMICs present for care later. dndi.org

Studies in Immunosuppressed Patients: Given the high prevalence of conditions like HIV in some LMICs, research on the efficacy and safety of this compound in immunosuppressed populations is a priority. dndi.org

Health Systems Research: Studies focusing on strengthening health systems to support the effective rollout of this compound, including improving diagnostic capacity and supply chains, are urgently needed. dndi.org

Affordable and Accessible Formulations: Research and development of more affordable and easily accessible formulations of this compound would be beneficial for LMICs.

Ethical Considerations in this compound Research Collaboration and Data Sharing

The urgent need for research on this compound has brought several ethical considerations to the forefront, particularly concerning research collaboration and data sharing.

Ethical Frameworks for Research:

The conduct of clinical trials during a pandemic must adhere to fundamental ethical principles, including respect for persons, beneficence, and justice. nih.gov This includes obtaining informed consent, minimizing risks to participants, and ensuring the fair selection of participants. nih.gov The rapid pace of research during the COVID-19 pandemic has raised questions about the rigor of ethical oversight in some studies. bmj.com

Challenges in Research Collaboration:

There have been concerns about pharmaceutical companies potentially hindering independent research. For instance, it has been reported that efforts by a consortium of research organizations to conduct studies on the optimal use of this compound in LMICs were blocked by the manufacturer. dndi.org Such actions can stifle the generation of critical evidence needed to guide treatment strategies in resource-limited settings and raise ethical questions about corporate responsibility in a global health crisis.

Data Sharing:

The sharing of clinical trial data is crucial for accelerating scientific discovery and informing public health responses. However, it also presents ethical challenges related to patient privacy and data security. The COVID-19 pandemic has highlighted the need for robust ethical frameworks for data sharing that balance the imperative for rapid knowledge generation with the protection of individual rights. nih.gov There is a growing consensus that data from publicly funded research should be made widely available to the scientific community.

The following interactive data table provides a summary of key ethical considerations in this compound research:

Future Directions in Antiviral Therapeutics

Design Principles for Next-Generation Main Protease Inhibitors

The development of the next generation of main protease (Mpro) inhibitors is guided by several key principles aimed at enhancing efficacy, safety, and the ability to overcome resistance. A primary focus is on achieving high selectivity for the viral protease over host proteases, such as cathepsins, to minimize off-target effects. asm.orgnih.gov This can be accomplished by designing inhibitors that specifically interact with the unique structural features of the Mpro active site.

One promising strategy involves the use of peptide mimetic inhibitors that replicate the natural substrate recognition sequence of the Mpro. asm.orgnih.gov For instance, mimicking the -Val-Leu-Gln- sequence can lead to highly selective inhibitors. asm.orgnih.gov Furthermore, employing constrained cyclic peptides can lock the conformation of the inhibitor, enhancing its binding affinity and selectivity for the P2 pocket of the protease. nih.gov

Another critical design principle is the incorporation of novel electrophilic "warheads" that form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. asm.orgnih.gov The development of cysteine-selective acyloxymethyl ketones as warheads has shown promise in creating potent and highly selective inhibitors. asm.orgnih.gov Looking beyond established warheads, researchers are exploring di- and tri-haloacetamides, which have demonstrated high target specificity. nih.gov

Moreover, there is a growing interest in non-covalent inhibitors as they may offer advantages in terms of lower toxicity and a reduced likelihood of resistance development. mdpi.com The design of these inhibitors focuses on optimizing non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, within the enzyme's active site. mdpi.com Structure-based drug design, aided by computational methods like molecular docking and molecular dynamics simulations, is instrumental in identifying novel chemical scaffolds and optimizing their binding affinities. mdpi.comnih.gov

Strategies to Mitigate and Overcome Drug Resistance Evolution

The emergence of drug resistance is a significant challenge in antiviral therapy. For nirmatrelvir, resistance can arise through mutations in the Mpro enzyme that either directly decrease the binding of the drug or enhance the enzyme's catalytic activity to compensate for reduced binding. etflin.comrepec.orgunmc.edu

A key strategy to overcome resistance is the development of inhibitors with "strategic flexibility." nih.govnih.gov For example, the E166V mutation in Mpro confers resistance to this compound due to a steric clash. nih.govnih.gov However, more flexible inhibitors, such as GC376, can accommodate this change and maintain their inhibitory activity by "wiggling and jiggling" within the active site. nih.govnih.gov

Another approach is to design inhibitors that form additional interactions with the main chain of the protease, making them less susceptible to resistance mutations that typically occur in the side chains. researchgate.net For instance, PF-00835231 can overcome the E166V mutation by forming a beta-sheet with the enzyme. news-medical.net

Furthermore, understanding the compensatory mutations that are often required to restore the fitness of resistant viruses can inform the design of next-generation inhibitors. nih.gov Mutations that confer resistance, such as E166V, can sometimes decrease the virus's replicative fitness, and compensatory mutations like L50F may be needed to counteract this. nih.gov Targeting both the resistance mutation and the compensatory mutation could be a powerful strategy.

Development of Novel Inhibitors with Diverse Binding Modalities

To combat resistance and broaden the therapeutic options, researchers are actively developing novel Mpro inhibitors with diverse binding modalities, moving beyond the covalent mechanism of this compound.

Non-covalent inhibitors represent a major area of focus. These compounds inhibit the enzyme through reversible interactions like hydrogen bonds and hydrophobic contacts, which may lead to improved safety profiles and a lower propensity for resistance. mdpi.com Virtual screening of large chemical libraries has identified structurally unrelated non-covalent Mpro inhibitors with antiviral activity in the low micromolar range. nih.gov Examples of promising non-covalent scaffolds include those that led to the development of compounds like Jun8-76-3R, which exhibits potent antiviral activity and high target specificity. nih.gov

The exploration of novel covalent inhibitors with different reactive groups or "warheads" is also a key strategy. nih.gov The goal is to create inhibitors that can form a covalent bond with the catalytic cysteine of Mpro but have different chemical structures and binding interactions compared to existing drugs. This diversity can help to overcome resistance mechanisms that affect a specific type of warhead. nih.gov

Additionally, allosteric inhibitors , which bind to a site on the enzyme other than the active site to induce a conformational change that inhibits its activity, represent a novel and underexplored avenue. This approach could be particularly effective against resistance mutations that arise in the active site.

Inhibitor Class Binding Modality Example Compounds/Scaffolds Key Advantages
Covalent Forms an irreversible or reversible covalent bond with the catalytic Cys145.This compound, GC376, BoceprevirHigh potency.
Non-covalent Binds reversibly to the active site through non-covalent interactions.ML188, Jun8-76-3RPotentially lower toxicity, may be less prone to resistance. mdpi.com
Allosteric Binds to a site other than the active site, inducing a conformational change.(Under active research)Can be effective against active site mutations.

Exploration of Combination Antiviral Therapies Beyond Ritonavir (B1064) Co-administration

While this compound is co-administered with ritonavir to boost its metabolic stability, future strategies are exploring combination therapies with other antiviral agents to enhance efficacy and combat resistance. asm.org The rationale behind combination therapy is to target different essential viral processes simultaneously, making it more difficult for the virus to develop resistance to both drugs. mdpi.com

One promising combination is the use of an Mpro inhibitor with a viral RNA polymerase inhibitor, such as remdesivir . asm.orgnih.gov Studies have shown that this combination can act synergistically to inhibit viral replication at lower concentrations of each drug. asm.orgnih.gov

Other potential partners for combination therapy include inhibitors of other viral enzymes, such as the papain-like protease (PLpro), or drugs that target host factors essential for viral replication. nih.gov The development of broad-spectrum antiviral agents could also open up new possibilities for combination therapies against a range of coronaviruses. nih.gov

Drug Class Combination Mechanism of Action Potential Benefits
Mpro Inhibitor + RNA Polymerase Inhibitor Inhibits viral protein processing and viral genome replication.Synergistic antiviral effect, potential for lower doses and reduced toxicity. asm.orgnih.gov
Mpro Inhibitor + PLpro Inhibitor Inhibits two different essential viral proteases.Broader inhibition of viral polyprotein processing, potentially higher barrier to resistance.
Mpro Inhibitor + Host-Targeting Agent Inhibits a viral enzyme and a host factor required for viral replication.Reduced likelihood of viral resistance development through host-directed mechanism. nih.gov

Surveillance Strategies for Monitoring Emerging Viral Resistance to this compound

Effective and continuous surveillance is crucial for detecting the emergence and spread of this compound resistance. A multi-pronged approach is necessary to monitor resistance at both the individual and population levels.

Genomic surveillance of circulating viral strains is a cornerstone of this effort. This involves sequencing viral genomes from patient samples to identify mutations in the nsp5 gene, which encodes the main protease. nih.gov Identifying mutations that are known to confer resistance or are located in regions of the protease that interact with the drug can provide an early warning of potential resistance. nih.gov

Phenotypic testing is also essential to confirm the impact of identified mutations. This involves in vitro assays to measure the susceptibility of viral isolates or replicons containing specific mutations to this compound. nih.gov These assays provide direct evidence of reduced drug efficacy.

Clinical monitoring of patients receiving this compound is another critical component of surveillance. This includes tracking treatment outcomes and investigating cases of treatment failure or viral rebound to determine if drug resistance is a contributing factor. nih.gov

Finally, the use of in silico methods , such as molecular modeling, can help to predict the potential impact of new mutations on drug binding and enzyme function, allowing for a rapid assessment of emerging variants. mdpi.com

Translational Research for Broad-Spectrum Antiviral Development

The ultimate goal in antiviral research is the development of broad-spectrum agents that are effective against a wide range of related viruses, thus providing a proactive defense against future pandemics. nih.govntnu.no The high degree of conservation of the main protease among coronaviruses makes it an attractive target for the development of such pan-coronavirus inhibitors. nih.gov

Translational research in this area focuses on several key strategies. Drug repurposing , the identification of new uses for existing approved drugs, offers a rapid pathway for discovering broad-spectrum antivirals. ntnu.no This approach leverages the known safety and pharmacokinetic profiles of these drugs to accelerate their development for new indications.

The design of inhibitors that target highly conserved regions of the Mpro active site is a fundamental principle for achieving broad-spectrum activity. asm.org By focusing on these conserved residues, it is possible to create inhibitors that are effective against a variety of coronaviruses, including those that have not yet emerged in human populations. nih.gov

Furthermore, targeting host factors that are essential for the replication of multiple viruses is another promising strategy for broad-spectrum antiviral development. nih.gov Because these host factors are less likely to mutate than viral proteins, the risk of resistance development is significantly reduced.

Building comprehensive databases and digital tools to aggregate information on antiviral compounds, their targets, and their activity against different viruses can greatly facilitate the discovery and development of broad-spectrum antiviral agents. ntnu.no

Q & A

Q. What experimental models are used to evaluate nirmatrelvir’s mechanism of action against SARS-CoV-2 Mpro?

this compound’s inhibition of the SARS-CoV-2 main protease (Mpro) is typically evaluated using recombinant enzyme assays to measure inhibitory concentrations (IC50) and biochemical activity. Structural insights are obtained via X-ray crystallography or cryo-EM to map binding interactions (e.g., residues E166, H172) . Cell culture models (e.g., Vero E6 cells) assess antiviral potency against variants, with IC50 values compared across strains (e.g., Omicron, Delta) . Researchers should validate findings using pseudovirus neutralization assays and live-virus replication kinetics to confirm target engagement .

Q. How are key pharmacokinetic parameters (e.g., half-life, protein binding) determined for this compound in preclinical studies?

Pharmacokinetic (PK) parameters are derived from serial plasma sampling in animal models or healthy volunteers after oral dosing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and ritonavir concentrations. Key metrics include:

  • AUC (area under the curve) : Reflects total drug exposure.
  • Cmax (peak concentration) : Assesses absorption efficiency.
  • Protein binding : Measured via equilibrium dialysis (e.g., 69% for this compound ).
    Ritonavir’s role as a CYP3A4 inhibitor prolongs this compound’s half-life (~6–10 hours) through pharmacokinetic boosting .

Q. What methodologies confirm this compound’s efficacy against emerging SARS-CoV-2 variants?

Plaque reduction neutralization tests (PRNT) and RNA quantification assays (RT-qPCR) are used to compare viral load suppression across variants. For example, this compound retained activity against Omicron (B.1.1.529) in vitro, with <2-fold change in IC50 relative to ancestral strains . Deep sequencing of clinical isolates post-treatment identifies resistance-associated polymorphisms (e.g., E166V, T304I) .

Advanced Research Questions

Q. How do researchers analyze emerging resistance to this compound in SARS-CoV-2?

Resistance is studied via in vitro serial passaging under increasing drug pressure, followed by whole-genome sequencing to identify mutations (e.g., Mpro substitutions like T21I, P252L) . Biochemical assays quantify fold-changes in IC50 for mutant vs. wildtype proteases. Clinically, next-generation sequencing (NGS) of rebound cases detects minority variants (e.g., A260V/T) at frequencies >1% . Resistance is confirmed using recombinant virus clones engineered with specific mutations .

Q. How should contradictory findings on viral RNA rebound post-nirmatrelvir treatment be reconciled?

The EPIC-HR and EPIC-SR trials reported rebound rates of 8.3% (this compound) vs. 5.7% (placebo), but differences depend on sampling frequency , viral load thresholds , and trial population risk profiles . Researchers must standardize rebound definitions (e.g., ≥0.5 log10 increase post nadir) and stratify by baseline viral load. Time-to-event analyses and mixed-effects models account for variability in viral kinetics . Rebound in placebo arms suggests host or technical factors (e.g., intermittent shedding) also contribute .

Q. What methodologies assess drug-drug interaction (DDI) risks between this compound/ritonavir and common medications?

Physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) predicts DDIs by simulating CYP3A4 inhibition . Real-world evidence (RWE) from prescription databases identifies high-risk co-medications (e.g., anticoagulants, immunosuppressants) . Clinical guidelines recommend:

  • Contraindication checks : Using FDA’s PAXLOVID eligibility tool.
  • Therapeutic drug monitoring (TDM) : For narrow-therapeutic-index drugs (e.g., tacrolimus) .
  • Temporal separation : Adjust dosing schedules for drugs with short half-lives .

Q. What statistical approaches are optimal for analyzing virologic rebound in clinical trial data?

Cox proportional hazards models evaluate time-dependent rebound risks, adjusting for covariates like age and vaccination status. Logistic regression compares rebound incidence between treatment arms, while Bayesian hierarchical models account for inter-individual variability . Sensitivity analyses using alternative viral load thresholds (e.g., ≥5 log10 copies/mL) ensure robustness .

Q. How are structural biology techniques applied to study this compound-resistant Mpro variants?

Cryo-EM and molecular dynamics simulations map resistance mutations (e.g., E166V) that alter drug binding. Van der Waals interaction heatmaps compare inhibitor binding between this compound and analogs (e.g., ensitrelvir) . Hydrogen/deuterium exchange NMR identifies conformational changes in mutant proteases .

Q. What strategies reconcile discrepancies between real-world effectiveness and clinical trial outcomes for this compound?

Meta-regression adjusts for confounders (e.g., comorbidities, variant prevalence) in observational studies. Propensity score matching balances cohorts for age and vaccination status. For example, RWE shows this compound reduces hospitalization by 70% in high-risk patients, aligning with EPIC-HR’s 89% efficacy .

Q. How is PBPK modeling utilized in this compound’s clinical development?

PBPK models validated with first-in-human (FIH) data predict DDIs and optimize dosing. For this compound, models incorporate ritonavir’s CYP3A4 inhibition to simulate steady-state exposures. Monte Carlo simulations assess inter-individual variability in drug clearance, guiding dose adjustments in renal impairment .

Key Considerations for Researchers

  • Resistance Surveillance : Continuously monitor GISAID for emerging Mpro mutations .
  • Trial Design : Use adaptive protocols to capture rebound dynamics and resistance .
  • Data Harmonization : Standardize viral load assays and rebound definitions across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nirmatrelvir
Reactant of Route 2
Nirmatrelvir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.